molecular formula C11H22N2O7S2 B1243268 S-sulfopante-theine

S-sulfopante-theine

Cat. No.: B1243268
M. Wt: 358.4 g/mol
InChI Key: XZYZGXXLESEEBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-Sulfopantetheine (synonyms: Pantetheine sulfonate, Thiosulfuric acid ester derivative) is a sulfur-containing organic compound classified as an anionic surfactant within the sulfonate subclass . Its structure features a pantetheine backbone modified with a sulfonate (-SO₃⁻) group, which confers water solubility and surface-active properties.

Properties

Molecular Formula

C11H22N2O7S2

Molecular Weight

358.4 g/mol

IUPAC Name

2,4-dihydroxy-3,3-dimethyl-1-oxo-1-[[3-oxo-3-(2-sulfosulfanylethylamino)propyl]amino]butane

InChI

InChI=1S/C11H22N2O7S2/c1-11(2,7-14)9(16)10(17)13-4-3-8(15)12-5-6-21-22(18,19)20/h9,14,16H,3-7H2,1-2H3,(H,12,15)(H,13,17)(H,18,19,20)

InChI Key

XZYZGXXLESEEBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)NCCSS(=O)(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Structural Comparison

Key Compounds :

S-Sulfocysteine (CAS 1637-71-4): A cysteine derivative with a sulfonate group, molecular formula C₃H₇NO₅S₂ .

Sulfobetaines (e.g., 3-(Decyldimethylammonio)propanesulfonate): Zwitterionic surfactants with sulfonate and quaternary ammonium groups .

Potassium Perfluorobutane Sulfonate (CAS 29420-49-3): A perfluorinated sulfonate with high environmental persistence .

Structural Features :

  • S-Sulfopantetheine : Combines a pantothenic acid-derived moiety with a sulfonate group, enabling amphiphilicity.
  • S-Sulfocysteine : Simpler structure with a sulfonate directly attached to cysteine, favoring redox biochemistry applications .
  • Sulfobetaines : Dual-charged (zwitterionic) structures ideal for stabilizing proteins in solution .
  • Perfluorobutane Sulfonates : Fully fluorinated carbon chains confer extreme thermal/chemical stability but raise environmental toxicity concerns .
Functional and Application Comparison

Key Findings :

  • Surface Activity : S-Sulfopantetheine and sulfobetaines both act as surfactants but differ in charge (anionic vs. zwitterionic), affecting their compatibility with biological systems .
  • Biochemical Utility : S-Sulfocysteine’s thiol group enables disulfide bond formation, unlike S-sulfopantetheine, which is more suited for lipid micelle stabilization .
  • Environmental Impact : Perfluorobutane sulfonates exhibit severe environmental persistence, contrasting with the biodegradable nature of sulfobetaines and S-sulfocysteine .

Stability :

  • S-Sulfopantetheine’s stability in aqueous solutions depends on pH, degrading under strong acidic/basic conditions.
  • Perfluorobutane sulfonates resist hydrolysis and thermal degradation, contributing to their environmental hazards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-sulfopante-theine
Reactant of Route 2
Reactant of Route 2
S-sulfopante-theine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.